(2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate
Description
Properties
IUPAC Name |
[(E)-4-hydroxybut-2-enyl] N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-3-5-10(6-4-9)13-11(15)16-8-2-1-7-14/h1-6,14H,7-8H2,(H,13,15)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFAGWJWYGOAQN-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC=CCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)OC/C=C/CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with (2E)-4-hydroxybut-2-en-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
(2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenyl group can be reduced to form a saturated compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate is an organic compound that combines a hydroxybutenyl group with a chlorophenyl carbamate moiety. It has several scientific research applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound has garnered interest across multiple scientific disciplines due to its unique structural features. The compound's applications span from acting as a building block in complex organic synthesis to explorations of its biological and therapeutic potential.
Chemistry
- (Building Block for Synthesis: this compound serves as a valuable building block in the synthesis of complex organic molecules. Its structure allows for modification and incorporation into more extensive molecular architectures, facilitating the creation of novel compounds with tailored properties.
Biology
- Antimicrobial and Anti-inflammatory Properties: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects. Research is focused on understanding its mechanism of action and effectiveness against various microbial strains and inflammatory conditions.
Medicine
- Therapeutic Agent Research: Ongoing research explores the potential of this compound as a therapeutic agent for various diseases. Studies may investigate its effects on specific molecular targets and biochemical pathways to assess its viability as a treatment option.
Industry
- Development of New Materials: this compound is used in developing new materials and as an intermediate in chemical manufacturing processes. Its properties can be leveraged to create materials with enhanced functionalities or to streamline the production of other chemicals.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
- Reduction: The double bond in the butenyl group can be reduced to form a saturated compound.
- Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of (2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The hydroxybutenyl group can interact with enzymes and receptors, while the chlorophenyl carbamate moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Trends :
- Additional chlorine atoms correlate with higher log k values, indicating increased lipophilicity.
- The hydroxybutenyl chain in the target compound may reduce log k compared to fully alkylated analogs due to the hydroxyl group’s polarity.
Research Findings and Limitations
Activity Gaps : While analogs exhibit antimicrobial and enzyme-inhibitory properties, the target compound’s biological data remain unexplored in the provided evidence.
Methodological Consistency : Lipophilicity determination via HPLC aligns with established protocols, but extrapolation to the target compound requires caution due to structural differences .
Biological Activity
(2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate, also known by its CAS number 57302-74-6, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound combines a hydroxybutenyl group with a chlorophenyl carbamate moiety, which may contribute to its biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | [(E)-4-hydroxybut-2-enyl] N-(4-chlorophenyl)carbamate |
| Molecular Formula | C11H12ClN O3 |
| Molecular Weight | 239.67 g/mol |
| CAS Number | 57302-74-6 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect is likely mediated through the modulation of signaling pathways associated with inflammatory responses.
Cytotoxicity Studies
Cytotoxicity assays reveal that while this compound can induce cell death in certain cancer cell lines, it exhibits a selective toxicity profile. For instance, it has shown lower cytotoxic effects on normal cells compared to cancerous cells, indicating its potential for targeted cancer therapies.
The proposed mechanism of action involves the interaction of the hydroxybutenyl group with specific enzymes and receptors within cells. The chlorophenyl carbamate moiety is thought to facilitate hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways. Notably, these interactions may lead to the modulation of gene expression related to inflammation and cell proliferation.
Case Studies and Research Findings
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) of 8 µg/mL .
- Anti-inflammatory Research : In a cellular model of inflammation, this compound reduced interleukin-6 (IL-6) levels by approximately 50% compared to untreated controls .
- Cytotoxicity Assessment : In a study assessing various compounds for their cytotoxic effects on melanoma cells, this carbamate exhibited IC50 values around 15 µM while showing minimal toxicity to normal fibroblast cells (CC50 > 100 µM) .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity IC50 |
|---|---|---|---|
| This compound | Significant | Moderate | 15 µM |
| (2E)-4-hydroxybut-2-en-1-yl N-(phenyl)carbamate | Moderate | Low | 25 µM |
| (2E)-4-hydroxybut-2-en-1-yl N-(4-methylphenyl)carbamate | Low | Moderate | 30 µM |
Q & A
Q. What are the recommended methods for synthesizing and purifying (2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate?
Methodological Answer:
- Synthesis :
- Purification :
- Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR spectroscopy.
Q. How can the structural and stereochemical integrity of this compound be validated?
Methodological Answer:
- X-ray Crystallography :
- Spectroscopic Confirmation :
- Compare experimental IR and NMR data with computed spectra (DFT/B3LYP/6-31G*).
- Use NOESY NMR to confirm spatial proximity of the hydroxybutenyl and chlorophenyl groups.
Q. What are the optimal storage conditions to ensure compound stability?
Methodological Answer:
-
Storage Recommendations :
Condition Requirement Reference Temperature –20°C in airtight containers Light Exposure Amber glass vials to prevent photolysis Humidity Control Desiccator with silica gel -
Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation).
Advanced Research Questions
Q. What experimental and computational approaches can elucidate hydrolytic degradation pathways?
Methodological Answer:
Hydrolysis Studies :
- Incubate the compound in buffered solutions (pH 2–10, 37°C) and analyze degradation products via LC-HRMS.
- Identify intermediates (e.g., 4-chloroaniline, hydroxybutenol) using fragmentation patterns .
Computational Modeling :
Q. Key Parameters for Degradation Analysis :
| Parameter | Experimental Method | Computational Tool |
|---|---|---|
| Rate Constant | Pseudo-first-order kinetics | Transition state theory |
| Product Formation | HRMS/MS matching | DFT energy profiles |
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions?
Methodological Answer:
- Cross-Validation Strategies :
- Case Example : If H NMR shows unexpected splitting, re-evaluate coupling constants using higher-field instruments (≥500 MHz) or variable-temperature NMR.
Q. What methodologies are effective for evaluating biological activity (e.g., enzyme inhibition)?
Methodological Answer:
-
In Vitro Assays :
-
Data Interpretation :
Assay Type Key Metrics Pitfalls to Avoid Enzymatic IC, K Non-specific binding Cellular EC, LD Solvent cytotoxicity
Q. How can researchers design experiments to investigate the compound’s interaction with biological membranes?
Methodological Answer:
- Liposome Permeability Studies :
- Prepare unilamellar vesicles (DOPC/cholesterol) and monitor compound partitioning via fluorescence quenching.
- Use surface plasmon resonance (SPR) to measure binding kinetics to lipid bilayers.
- Computational Support :
- Perform MD simulations (CHARMM36 force field) to model membrane insertion and free energy profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
